![molecular formula C13H15NO B13326367 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azabicyclo[221]heptan-2-yl)benzaldehyde is a chemical compound that features a bicyclic structure with a benzaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde.
化学反应分析
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid.
Reduction: Formation of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bicyclic structure provides rigidity, while the benzaldehyde group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.
相似化合物的比较
Similar Compounds
4-(2-Azabicyclo[2.2.1]heptan-2-yl)aniline: Similar bicyclic structure with an aniline group instead of a benzaldehyde group.
2-Azabicyclo[2.2.1]heptan-4-amine: A related compound with an amine group.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with an oxygen atom in the bicyclic ring.
Uniqueness
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde is unique due to the presence of the benzaldehyde group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO/c15-9-10-1-4-12(5-2-10)14-8-11-3-6-13(14)7-11/h1-2,4-5,9,11,13H,3,6-8H2 |
InChI 键 |
GKYRQINBRUYSCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


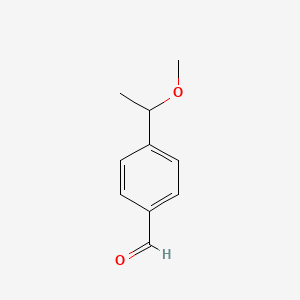
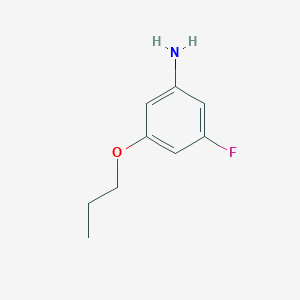


![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
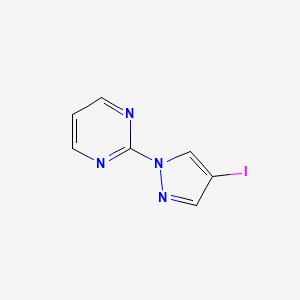
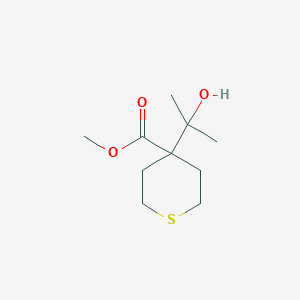
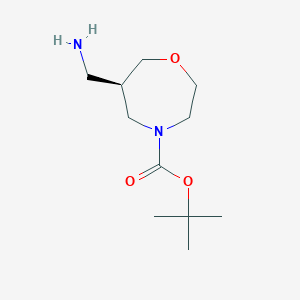
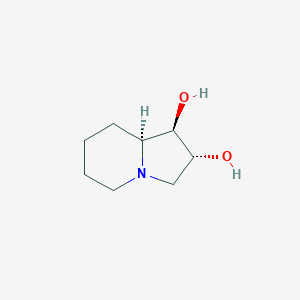
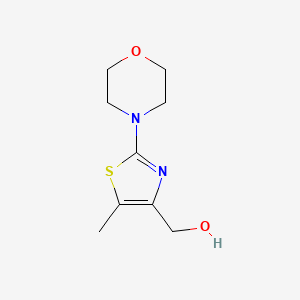
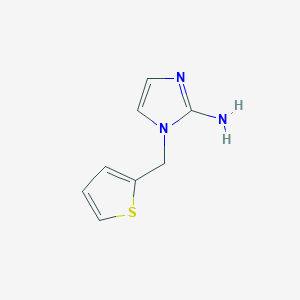
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
